molecular formula C15H24O2 B593316 2-Methyl-6-(p-tolyl)heptane-2,3-diol CAS No. 117421-22-4

2-Methyl-6-(p-tolyl)heptane-2,3-diol

Cat. No. B593316
CAS RN: 117421-22-4
M. Wt: 236.355
InChI Key: BHAUXXMLNYMKFX-UHFFFAOYSA-N
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Description

2-Methyl-6-(p-tolyl)heptane-2,3-diol, also known as MTHD or Methadol, is a synthetic opioid drug that has been used as an analgesic and a substitute for other opioids such as morphine and heroin. MTHD was first synthesized in the 1940s and has been used in clinical practice since the 1950s.

Scientific Research Applications

  • Chiral Camphor-Based Amino Alcohols and Aminodiols as Ligands : Syntheses of compounds similar to 2-Methyl-6-(p-tolyl)heptane-2,3-diol have been described, which are utilized as ligands in enantioselective diethyl zinc addition to benzaldehyde with moderate enantioselectivity (Olusegun B. Olubanwo et al., 2018).

  • Reaction of p-Tolyl Radical with 1,3-Butadiene : A study on the reaction of the p-tolyl radical with 1,3-butadiene under single-collision conditions identified 6-Methyl-1,4-dihydronaphthalene as a major product, indicating the potential of such reactions in the formation of polycyclic aromatic hydrocarbons (PAHs) and their partially hydrogenated analogues in combustion flames and the interstellar medium (D. Parker et al., 2014).

  • Optically Active Aromatic Chromophores : Studies on compounds possessing the α-arylethyl structure, including S -(+)-2-methyl-6-(p-tolyl)heptane, have been conducted with ORD and CD measurements in the UV spectra region. These studies are crucial in understanding the optical properties of such compounds (L. Verbit et al., 1968).

  • Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, acting as a synthon, undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst, highlighting the synthetic utility of such compounds in organic chemistry (Xue-Feng Zhu et al., 2003).

  • Intramolecular Hydrogen Bonding in Triols : Research on the intramolecular hydrogen bonding in various compounds, including heptane-1:4:7-triol, provides insight into the structural and chemical properties of these compounds (L. P. Kuhn et al., 1961).

  • Selective Hydrogenation over Pd-Nanoparticles : Studies on the selective hydrogenation of 2-methyl-3-butyn-2-ol to 2-methyl-3-butene-2-ol over Pd supported on hypercrosslinked polystyrene reveal the influence of solvent properties on catalytic activity and selectivity (L. Nikoshvili et al., 2015).

properties

IUPAC Name

2-methyl-6-(4-methylphenyl)heptane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-11-5-8-13(9-6-11)12(2)7-10-14(16)15(3,4)17/h5-6,8-9,12,14,16-17H,7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAUXXMLNYMKFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)CCC(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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